molecular formula C14H9IO3 B12124459 2-(4-Iodobenzoyl)benzoic acid CAS No. 6268-20-8

2-(4-Iodobenzoyl)benzoic acid

Cat. No.: B12124459
CAS No.: 6268-20-8
M. Wt: 352.12 g/mol
InChI Key: GXPYRMARSFQJPC-UHFFFAOYSA-N
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Description

2-(4-Iodobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9IO3 It is characterized by the presence of an iodine atom attached to the benzoyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodobenzoyl)benzoic acid typically involves the iodination of 4-benzoylbenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows:

    Iodination Reaction:
    • Reactants: 4-Benzoylbenzoic acid, iodine (I2), potassium iodate (KIO3)
    • Conditions: Acidic medium (e.g., acetic acid), room temperature
    • Reaction:

      C7H5COC6H4COOH+I2+KIO3C7H5COC6H3ICOOH+KI+H2O\text{C}_7\text{H}_5\text{COC}_6\text{H}_4\text{COOH} + \text{I}_2 + \text{KIO}_3 \rightarrow \text{C}_7\text{H}_5\text{COC}_6\text{H}_3\text{I}\text{COOH} + \text{KI} + \text{H}_2\text{O} C7​H5​COC6​H4​COOH+I2​+KIO3​→C7​H5​COC6​H3​ICOOH+KI+H2​O

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodobenzoyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form this compound derivatives with higher oxidation states.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran)

Major Products:

    Substitution: 2-(4-Aminobenzoyl)benzoic acid, 2-(4-Thiobenzoyl)benzoic acid

    Oxidation: 2-(4-Iodobenzoic acid) derivatives

    Reduction: 2-(4-Iodobenzyl)benzoic acid

Scientific Research Applications

2-(4-Iodobenzoyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Iodobenzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the benzoyl and benzoic acid moieties can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    2-Iodobenzoic Acid: Lacks the benzoyl group, making it less versatile in synthetic applications.

    4-Iodobenzoyl Chloride: More reactive due to the presence of the acyl chloride group, but less stable.

    2-(4-Bromobenzoyl)benzoic Acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness: 2-(4-Iodobenzoyl)benzoic acid is unique due to the presence of both the iodine atom and the benzoyl group, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

6268-20-8

Molecular Formula

C14H9IO3

Molecular Weight

352.12 g/mol

IUPAC Name

2-(4-iodobenzoyl)benzoic acid

InChI

InChI=1S/C14H9IO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)

InChI Key

GXPYRMARSFQJPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)C(=O)O

Origin of Product

United States

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